2-Chloro-6-ethylimidazo[1,2-B]pyridazine chemical structure and properties
2-Chloro-6-ethylimidazo[1,2-B]pyridazine chemical structure and properties
The following technical guide is structured as a high-level monograph for drug discovery scientists. It synthesizes chemical engineering principles with medicinal chemistry applications.
Role: Heterocyclic Building Block & Pharmacophore
CAS: 570416-44-3
Molecular Formula: C
Executive Summary
2-Chloro-6-ethylimidazo[1,2-b]pyridazine is a functionalized bicyclic heterocycle serving as a critical intermediate in the synthesis of kinase inhibitors (e.g., TAK1, CLK1) and CNS-active agents. Its value lies in its orthogonal reactivity : the electrophilic C2-chlorine atom allows for precise palladium-catalyzed coupling, while the electron-rich C3 position remains open for electrophilic aromatic substitution (S
This guide details the synthesis, physicochemical properties, and reactivity logic required to utilize this scaffold in high-throughput library generation.
Chemical Identity & Structural Analysis[1]
Nomenclature and Numbering
The imidazo[1,2-b]pyridazine core consists of an imidazole ring fused to a pyridazine ring across the N1-C2 bond of the imidazole and N1-C6 of the pyridazine (using monocyclic numbering). In the fused system:
-
Position 2: Substituted with Chlorine (Electrophilic handle).[1][2][3]
-
Position 3: Unsubstituted (Nucleophilic center).
-
Position 6: Substituted with Ethyl (Lipophilic anchor).
-
Bridgehead Nitrogen: Position 4.[2]
Physicochemical Profile
The presence of the bridgehead nitrogen lowers the basicity of the imidazole ring compared to non-fused analogs.
| Property | Value | Implication for Drug Design |
| LogP (Calc) | ~1.95 | Optimal for CNS penetration and cell permeability. |
| pKa (Conj. Acid) | ~3.8 - 4.2 | Weakly basic; likely uncharged at physiological pH. |
| TPSA | ~30 Ų | High permeability; suitable for BBB crossing. |
| H-Bond Donors | 0 | Obligate H-bond acceptor (N1, N5). |
| Solubility | Moderate | Soluble in DMSO, DCM, MeOH; sparingly soluble in water. |
Synthetic Pathways
The synthesis of 2-chloro-6-ethylimidazo[1,2-b]pyridazine requires a strategy that differentiates the 2-position from the naturally more nucleophilic 3-position. The most robust industrial route involves the formation of a 2-oxo intermediate followed by aromatization/chlorination.
Retrosynthetic Logic
-
Target: 2-Chloro-6-ethylimidazo[1,2-b]pyridazine.
-
Precursor: 6-Ethylimidazo[1,2-b]pyridazin-2(3H)-one.[4]
-
Starting Materials: 3-Amino-6-chloropyridazine (Commercial) + Ethylboronic acid + Ethyl bromoacetate.
Detailed Protocol
Step 1: Installation of the 6-Ethyl Group (Suzuki Coupling)
-
Reagents: 3-Amino-6-chloropyridazine, Ethylboronic acid, Pd(dppf)Cl
, K CO . -
Solvent: Dioxane/Water (4:1).
-
Conditions: 90°C, 12 h, Inert Atmosphere (N
). -
Mechanism: Oxidative addition of Pd into the C-Cl bond at position 6 (pyridazine is electron-deficient, facilitating this), followed by transmetallation and reductive elimination.
-
Validation: Monitor disappearance of aryl chloride by LC-MS.
Step 2: Cyclization to the 2-Oxo Intermediate
-
Reagents: 3-Amino-6-ethylpyridazine, Ethyl bromoacetate (1.2 equiv).
-
Solvent: Ethanol (Reflux).
-
Mechanism: N-alkylation of the pyridazine ring nitrogen followed by intramolecular condensation on the ester carbonyl. This yields 6-ethylimidazo[1,2-b]pyridazin-2(3H)-one .
-
Note: The exocyclic amine is less nucleophilic than the ring nitrogen; alkylation typically occurs at the ring nitrogen (N2 of pyridazine) first.
Step 3: Chlorination/Aromatization (The Critical Step)
-
Reagents: Phosphorus Oxychloride (POCl
), catalytic N,N-Dimethylaniline. -
Conditions: Reflux (100°C), 4 h.
-
Mechanism: The lactam tautomer reacts with POCl
to form an imidoyl chloride intermediate, which eliminates to form the aromatic 2-chloro product. -
Purification: Quench with ice/water (Exothermic!), neutralize with NaHCO
, extract with EtOAc. Silica gel chromatography (Hexane/EtOAc).[5]
Synthetic Workflow Diagram
Figure 1: Step-wise synthesis ensuring regioselective installation of the 2-chloro substituent.
Reactivity & Derivatization Guide
For the medicinal chemist, this molecule is a "bifunctional" scaffold. The order of operations is critical.
Reactivity Map
-
Site A (C2-Cl): Electrophilic. High reactivity in Pd-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig). The chlorine is activated by the adjacent bridgehead nitrogen.
-
Site B (C3-H): Nucleophilic. The most electron-rich site. Susceptible to electrophilic aromatic substitution (Halogenation, Mannich reaction, Formylation).
-
Site C (C6-Ethyl): Steric/Lipophilic. Generally inert but provides metabolic stability compared to a methyl group.
Library Synthesis Strategy
To create a library of kinase inhibitors, follow this sequence:
-
C3 Functionalization (Optional): If a substituent is needed at C3 (e.g., a halogen or formyl group), perform this before the C2 coupling if the C2 reaction conditions are harsh. However, for standard Suzuki couplings, C2 reaction is usually performed first or simultaneously.
-
Protocol: To iodinate C3: NIS (N-iodosuccinimide), CH
CN, RT.
-
-
C2 Diversification: React the 2-chloro scaffold with aryl boronates.
-
Protocol: Boronic acid (1.5 equiv), Pd(PPh
) (5 mol%), Na CO (2M), DME/H O, Microwave 120°C, 30 min.
-
Reactivity Logic Diagram
Figure 2: Orthogonal reactivity profile allowing sequential functionalization.
Medicinal Chemistry Applications
This scaffold is a bioisostere of imidazo[1,2-a]pyridine and quinoline.
Kinase Inhibition (TAK1, CLK1)
The imidazo[1,2-b]pyridazine core mimics the adenine ring of ATP.
-
Binding Mode: The N1 and N5 nitrogens often serve as hydrogen bond acceptors for the kinase hinge region.
-
C6-Ethyl Role: This group often projects into the hydrophobic "gatekeeper" pocket or the solvent-exposed region, improving potency and selectivity over the methyl analog.
-
Case Study: In TAK1 (Transforming growth factor-beta-activated kinase 1) inhibitors, the 2-position is often substituted with a solubilizing moiety (e.g., morpholine via a linker) or an aryl group to engage the P-loop.
Amyloid Imaging
Derivatives of 2-aryl-6-substituted imidazo[1,2-b]pyridazines have shown high affinity for A
Handling and Safety
-
Hazard Classification: Irritant (Skin/Eye). Potential sensitizer.
-
Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The 2-chloro bond is stable to moisture but can hydrolyze under strong acidic conditions at high temperatures.
-
MSDS Note: Treat as a potential kinase inhibitor; use rigorous PPE (gloves, fume hood) to prevent biological activity exposure.
References
-
Chemical Structure & Properties: PubChem. 2-Chloro-6-ethylimidazo[1,2-b]pyridazine (CID 57456715). National Library of Medicine. Link
-
Synthetic Methodology (General Scaffold): Goel, R. et al. Imidazo[1,2-b]pyridazine: A Privileged Scaffold in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry. Link
-
Kinase Inhibition (TAK1): Reuberson, J. et al. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors. RSC Medicinal Chemistry, 2021. Link
-
Amyloid Ligands: Cui, M. et al. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Bioorganic & Medicinal Chemistry Letters. Link
-
Suzuki Coupling Protocols: BenchChem. Reactivity of 6-Chloroimidazo[1,2-b]pyridazine Derivatives. Link
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. mdpi.com [mdpi.com]
- 3. WO2013134219A1 - Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof - Google Patents [patents.google.com]
- 4. WO2021000855A1 - Malt1 inhibitors and uses thereof - Google Patents [patents.google.com]
- 5. 3-nitroimidazo[1,2-b]pyridazine as a novel scaffold for antiparasitics with sub-nanomolar anti-Giardia lamblia activity - PMC [pmc.ncbi.nlm.nih.gov]
